molecular formula C22H22ClFN4O2S B12345612 11-[(2-Chloro-6-fluorophenyl)methyl]-8-(2-phenylethyl)-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione

11-[(2-Chloro-6-fluorophenyl)methyl]-8-(2-phenylethyl)-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione

Cat. No.: B12345612
M. Wt: 461.0 g/mol
InChI Key: SHFNUTSGLYLCPD-UHFFFAOYSA-N
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Description

11-[(2-Chloro-6-fluorophenyl)methyl]-8-(2-phenylethyl)-5-thia-1,8,10,11-tetraazatricyclo[7300^{2,6}]dodeca-2(6),3,9-triene-7,12-dione is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-[(2-Chloro-6-fluorophenyl)methyl]-8-(2-phenylethyl)-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione involves several steps, starting from readily available precursors. The key steps typically include:

    Formation of the core structure: This involves the cyclization of appropriate precursors under controlled conditions to form the tricyclic core.

    Introduction of functional groups: The chloro and fluoro substituents are introduced through halogenation reactions, while the phenylethyl group is added via alkylation.

    Final modifications: The thia and tetraazatricyclo components are incorporated through a series of substitution and condensation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to enhance reaction rates, as well as the development of efficient purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

11-[(2-Chloro-6-fluorophenyl)methyl]-8-(2-phenylethyl)-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove certain functional groups or to convert them into different ones.

    Substitution: The chloro and fluoro groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations occur efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield compounds with additional oxygen-containing functional groups, while substitution reactions could result in derivatives with different substituents in place of the chloro or fluoro groups.

Scientific Research Applications

11-[(2-Chloro-6-fluorophenyl)methyl]-8-(2-phenylethyl)-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.

    Biology: Its unique structure makes it a potential candidate for studying biological interactions at the molecular level.

    Medicine: The compound may have potential therapeutic applications, particularly if it exhibits biological activity against certain diseases.

    Industry: It could be used in the development of new materials or as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of 11-[(2-Chloro-6-fluorophenyl)methyl]-8-(2-phenylethyl)-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, and the compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 11-[(2-Chloro-6-fluorophenyl)methyl]-8-(2-phenylethyl)-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione include other tricyclic compounds with similar functional groups. Examples might include:

    This compound analogs: Compounds with slight modifications to the functional groups or core structure.

    Other tricyclic compounds: Molecules with different substituents but similar tricyclic cores.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its tricyclic structure. This combination gives it distinct chemical and biological properties that set it apart from other similar compounds.

Properties

Molecular Formula

C22H22ClFN4O2S

Molecular Weight

461.0 g/mol

IUPAC Name

11-[(2-chloro-6-fluorophenyl)methyl]-8-(2-phenylethyl)-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodecane-7,12-dione

InChI

InChI=1S/C22H22ClFN4O2S/c23-16-7-4-8-17(24)15(16)13-27-22(30)28-18-10-12-31-19(18)20(29)26(21(28)25-27)11-9-14-5-2-1-3-6-14/h1-8,18-19,21,25H,9-13H2

InChI Key

SHFNUTSGLYLCPD-UHFFFAOYSA-N

Canonical SMILES

C1CSC2C1N3C(NN(C3=O)CC4=C(C=CC=C4Cl)F)N(C2=O)CCC5=CC=CC=C5

Origin of Product

United States

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